molecular formula C10H8BrNO3 B1409622 Ethyl 3-bromo-5-cyano-4-hydroxybenzoate CAS No. 1807079-50-0

Ethyl 3-bromo-5-cyano-4-hydroxybenzoate

Cat. No.: B1409622
CAS No.: 1807079-50-0
M. Wt: 270.08 g/mol
InChI Key: XUHQIDOBDGLVFR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a cyano group at position 5, and a hydroxyl group at position 4 of the aromatic ring. Its molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 270.08 g/mol.

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)6-3-7(5-12)9(13)8(11)4-6/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHQIDOBDGLVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8)

A key structural analog replaces the hydroxyl group with a nitro (-NO₂) substituent. This compound (C₁₀H₇BrN₂O₄, MW: 299.09 g/mol) exhibits distinct differences:

  • Substituent Effects : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aromatic ring compared to the hydroxyl analog. This enhances reactivity in nucleophilic substitution or reduction reactions.
  • Solubility : The nitro group reduces polarity compared to the hydroxyl derivative, lowering solubility in polar solvents.
  • Synthetic Utility : The nitro group can be reduced to an amine (-NH₂), enabling downstream derivatization, whereas the hydroxyl group allows for etherification or esterification .
Table 1: Comparative Properties
Property Ethyl 3-bromo-5-cyano-4-hydroxybenzoate Ethyl 3-bromo-5-cyano-4-nitrobenzoate
Molecular Formula C₁₀H₈BrNO₃ C₁₀H₇BrN₂O₄
Molecular Weight (g/mol) 270.08 299.09
Key Substituents -OH (position 4) -NO₂ (position 4)
Solubility Higher in polar solvents Lower in polar solvents
Acidity (phenolic -OH) pKa ~8–10 (estimated) Not applicable (no -OH)

Hypothetical Analogs: Methoxy and Methyl Derivatives

To contextualize substituent impacts, hypothetical analogs are compared:

Ethyl 3-bromo-5-cyano-4-methoxybenzoate (C₁₁H₁₀BrNO₃): The methoxy (-OCH₃) group is electron-donating, reducing ring electrophilicity and phenolic acidity (if present). Lower solubility in water compared to the hydroxyl analog due to reduced polarity.

Ethyl 3-bromo-5-cyano-4-methylbenzoate (C₁₁H₁₀BrNO₂): A methyl (-CH₃) group provides steric bulk and electron-donating effects, further decreasing reactivity and solubility.

Bioactivity Considerations

While direct data on this compound is scarce, ethyl acetate extracts of spices (e.g., ginger, turmeric) contain benzoate derivatives with demonstrated antifungal and antimicrobial properties . The hydroxyl and cyano groups may enhance bioactivity by increasing solubility and enabling hydrogen bonding with biological targets. In contrast, nitro analogs might exhibit higher toxicity but lower bioavailability due to reduced solubility.

Research Implications

  • Synthetic Chemistry: The hydroxyl group in this compound offers pathways for further functionalization, such as forming ethers or conjugates.
  • Crystallography : Structural characterization of such compounds likely employs tools like SHELX software, widely used for small-molecule refinement .
  • Biological Screening : Comparative studies of hydroxyl vs. nitro derivatives could optimize bioactivity and pharmacokinetic profiles.

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